(S)-1-(5-methylisoxazol-3-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119596-06-4 | |
| Record name | (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for S 1 5 Methylisoxazol 3 Yl Ethanol
Asymmetric Synthesis Approaches to Enantiomerically Pure (S)-1-(5-methylisoxazol-3-yl)ethanol
The synthesis of the (S)-enantiomer of 1-(5-methylisoxazol-3-yl)ethanol is predominantly achieved through the enantioselective reduction of its corresponding ketone. These methods can be broadly categorized into biocatalytic and chemocatalytic strategies, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.
Enantioselective Reduction of 1-(5-methylisoxazol-3-yl)ethanone (B1589500)
The conversion of 1-(5-methylisoxazol-3-yl)ethanone to its (S)-alcohol enantiomer is a key stereochemical step. The success of this reduction hinges on the use of chiral catalysts or biocatalysts that can differentiate between the two enantiotopic faces of the ketone's carbonyl group.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols due to the high stereoselectivity of enzymes, mild reaction conditions, and their environmentally benign nature. nih.govnih.gov Both whole-cell systems and isolated enzymes are employed for the asymmetric reduction of ketones.
Whole-cell biotransformation utilizes entire microorganisms (bacteria, yeast, or fungi) as catalysts. This approach is cost-effective as it circumvents the need for enzyme purification and provides an in-situ cofactor regeneration system, which is essential for the reductase enzymes involved.
Research has demonstrated the effectiveness of various microorganisms in the asymmetric reduction of prochiral ketones. For instance, the use of Lactobacillus fermentum P1 has been optimized for the bioreduction of 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone, achieving the corresponding (S)-alcohol with an impressive 99% enantiomeric excess (ee) and 99% conversion under optimized conditions. nih.gov The optimized parameters for this transformation were found to be a pH of 6.20, a temperature of 30°C, an incubation time of 30 hours, and an agitation speed of 193 rpm. nih.gov Similarly, a novel bacterial strain, Leifsonia xyli HS0904, has been identified for its ability to asymmetrically reduce 3,5-bis(trifluoromethyl)acetophenone to the corresponding (R)-alcohol with 99.4% ee and a 62% yield. nih.gov These examples highlight the potential of whole-cell systems for the synthesis of chiral alcohols, including this compound, although specific studies on this substrate are not widely reported.
Table 1: Example of Whole-Cell Biotransformation for Asymmetric Ketone Reduction
| Substrate | Biocatalyst | Product | Conversion Rate (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1-(benzo[d] nih.govnih.govdioxol-5-yl)ethanone | Lactobacillus fermentum P1 | (S)-1-(1,3-benzodioxal-5-yl)ethanol | 99 | 99 |
Data from a study on the bioreduction of a substituted acetophenone (B1666503), demonstrating the potential of this methodology. nih.gov
The use of isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases, offers a more controlled approach to asymmetric reduction. nih.gov These enzymes, belonging to the oxidoreductase class, catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone.
An example of such an enzyme is the (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum. This enzyme catalyzes the NADH-dependent enantioselective reduction of acetophenone to (S)-1-phenylethanol. nih.gov It has been successfully applied to the asymmetric reduction of a wide range of 42 different prochiral ketones and 11 β-keto esters, consistently producing the corresponding secondary alcohols with excellent enantiomeric excesses and high productivity. nih.gov The reactions are often carried out using Escherichia coli cells that have been engineered to heterologously produce the desired dehydrogenase, combining the advantages of both whole-cell and isolated enzyme systems. nih.gov
Table 2: Application of Isolated Dehydrogenase in Asymmetric Ketone Reduction
| Enzyme | Substrate Class | Product Configuration | Enantioselectivity |
|---|---|---|---|
| (S)-1-phenylethanol dehydrogenase (PEDH) | Prochiral Ketones | (S)-Alcohols | Excellent |
General findings from a study on the application of PEDH for the asymmetric reduction of a broad range of ketones. nih.gov
Fungi are a rich source of ketoreductases and have been extensively studied for their ability to perform stereoselective reductions of ketones. mdpi.com Endophytic fungi, which reside within the tissues of living plants, are a particularly promising source of novel biocatalysts due to the unique chemical environments they inhabit. mdpi.com
In a recent study, endophytic fungi isolated from the leaves of Handroanthus impetiginosus were screened for their ability to bioreduce acetophenone. mdpi.com Among the strains tested, Talaromyces sp. H4 was identified as a highly effective biocatalyst, capable of reducing acetophenone to (S)-1-phenylethanol with a 73% yield and 96% enantiomeric excess on a preparative scale. mdpi.com The optimal conditions for this biotransformation were determined to be a shaking speed of 80 rpm, a temperature of 26°C, and a pH of 8. mdpi.com This research underscores the potential of discovering new and efficient biocatalysts from previously unexplored fungal sources for the production of valuable chiral alcohols.
Table 3: Preparative Scale Bioreduction of Acetophenone with a Novel Fungal Strain
| Fungal Strain | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Talaromyces sp. H4 | Acetophenone | (S)-1-Phenylethanol | 73 | 96 |
Results from a study on the stereoselective biotransformation by an endophytic fungus. mdpi.com
In addition to biocatalysis, asymmetric reduction can be achieved using chiral metal complexes or organocatalysts. These chemocatalysts offer advantages such as broader substrate scope and tolerance to a wider range of reaction conditions. A prominent example is the use of chiral ruthenium complexes in asymmetric transfer hydrogenation, a method widely applied in the synthesis of enantiomerically enriched alcohols. While specific applications of these catalysts for the reduction of 1-(5-methylisoxazol-3-yl)ethanone are not extensively documented in the literature, their proven success with a vast array of other ketones suggests their potential applicability.
Chiral Catalysis in Asymmetric Reduction
Metal-Catalyzed Asymmetric Hydrogenation
A highly efficient and atom-economical route to chiral alcohols is the asymmetric hydrogenation of the corresponding prochiral ketone. In the case of this compound, this involves the enantioselective reduction of 1-(5-methylisoxazol-3-yl)ethanone. This transformation is typically achieved using a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the ketone substrate, thereby producing the desired (S)-enantiomer with high selectivity. The choice of ligand is paramount, with bidentate phosphine (B1218219) ligands like BINAP and its derivatives being commonly employed to achieve high enantiomeric excesses. The interplay of steric and electronic factors between the catalyst and the substrate is crucial for the success of this method.
| Catalyst Precursor | Chiral Ligand | Substrate | Product |
| Ru(II) complexes | (S)-BINAP | 1-(5-methylisoxazol-3-yl)ethanone | This compound |
| Rh(I) complexes | (R,R)-Me-DuPhos | 1-(5-methylisoxazol-3-yl)ethanone | This compound |
Organocatalytic Enantioselective Transformations
Organocatalysis offers a valuable alternative to metal-based catalysis, utilizing small organic molecules to effect stereoselective transformations. For the synthesis of this compound, the enantioselective reduction of 1-(5-methylisoxazol-3-yl)ethanone can be achieved using organocatalysts. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from a chiral amino alcohol like proline. The CBS catalyst coordinates with both the borane (B79455) reducing agent and the ketone substrate, forming a rigid transition state that facilitates hydride transfer to a specific face of the carbonyl group. This highly predictable and selective method is a powerful tool for generating chiral alcohols.
Application of Chiral Auxiliaries for Stereocontrol
A classic yet robust strategy for controlling stereochemistry involves the use of a chiral auxiliary. This approach entails temporarily attaching an enantiomerically pure molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is cleaved. For the synthesis of this compound, a chiral auxiliary, such as one derived from (S)-valine or (S)-phenylglycinol, could be condensed with 1-(5-methylisoxazol-3-yl)ethanone to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrolytic removal of the auxiliary, would yield the target (S)-alcohol.
Chemoenzymatic Synthetic Pathways to this compound
Chemoenzymatic methods leverage the high selectivity of enzymes for stereochemical transformations. One common approach is the kinetic resolution of a racemic mixture of 1-(5-methylisoxazol-3-yl)ethanol. Enzymes such as lipases, for instance from Candida antarctica (CAL-B), can selectively acylate one enantiomer (typically the R-enantiomer), leaving the desired (S)-enantiomer unreacted and allowing for its separation. Alternatively, alcohol dehydrogenases (ADHs) can be employed for the asymmetric reduction of the prochiral ketone, 1-(5-methylisoxazol-3-yl)ethanone, to directly produce this compound with high enantiopurity.
| Method | Enzyme Type | Substrate | Outcome |
| Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic 1-(5-methylisoxazol-3-yl)ethanol | Selective acylation of (R)-enantiomer, leaving (S)-enantiomer |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 1-(5-methylisoxazol-3-yl)ethanone | Direct formation of this compound |
Total Synthesis Strategies Involving the Isoxazole (B147169) Moiety
Multi-Component Reactions for Isoxazole Ring Formation
Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single step to form a complex product. The synthesis of substituted isoxazoles can be achieved through MCRs, which offer advantages in terms of efficiency and atom economy. For instance, a one-pot reaction involving a β-diketone, hydroxylamine, and an aldehyde could potentially be designed to construct the 3-substituted-5-methylisoxazole core.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including isoxazoles. The classic approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). To form the 5-methylisoxazole (B1293550) ring system, the reaction of an appropriate nitrile oxide with propyne (B1212725) can be utilized. The regioselectivity of this cycloaddition is a critical factor that dictates the substitution pattern of the final product. A well-established method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a terminal alkyne with a nitrile oxide generated in situ from an oxime.
Microwave-Assisted Synthetic Protocols for Isoxazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of isoxazole synthesis, microwave irradiation has been effectively employed in the key 1,3-dipolar cycloaddition reaction to construct the heterocyclic ring. This method offers significant advantages over conventional heating, including dramatically reduced reaction times from hours to minutes. nih.govnih.gov
The synthesis of 3,5-disubstituted isoxazoles, the structural class to which the precursor of the target molecule belongs, is often achieved through the reaction of an alkyne with a nitrile oxide, which can be generated in situ from an aldoxime. nih.gov Microwave irradiation facilitates this cycloaddition, often leading to high regioselectivity. For instance, one-pot, uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions have been reported to afford 3,5-disubstituted isoxazoles in moderate yields. thieme-connect.com
The general reaction scheme involves the condensation of a β-dicarbonyl compound with hydroxylamine, or the cycloaddition of an alkyne and a nitrile oxide. Under microwave irradiation, these reactions can often be carried out in shorter times and with higher efficiency compared to conventional heating methods.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Derivatives
| Method | Reaction Time | Yield | Notes |
| Conventional Heating | 3+ hours | 70-81% | Requires prolonged heating at 60-80°C. nih.gov |
| Microwave-Assisted | 30 seconds - 1.5 hours | 90-95% | Significant reduction in reaction time and often improved yields. nih.govmdpi.com |
This table presents a general comparison based on literature for similar isoxazole syntheses; specific conditions for 1-(5-methylisoxazol-3-yl)ethanone may vary.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign through several approaches, including the use of greener solvents, recyclable catalysts, and biocatalysis.
The use of water as a solvent for the synthesis of isoxazole derivatives is a significant green improvement over traditional organic solvents. mdpi.comnih.gov Several catalyst-free or water-compatible catalytic systems have been developed for the synthesis of isoxazoles in aqueous media, offering high yields and simplified work-up procedures. mdpi.comnih.gov For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved in high yields using a recyclable gluconic acid aqueous solution as both the catalyst and reaction medium. researchgate.net Similarly, the use of a water extract of orange fruit peel ash (WEOFPA) in glycerol (B35011) has been reported as an efficient and eco-friendly catalytic system for the synthesis of isoxazole derivatives. nih.gov
The most critical step for the green synthesis of the target molecule is the enantioselective reduction of the prochiral ketone, 1-(5-methylisoxazol-3-yl)ethanone. Biocatalysis, utilizing whole cells or isolated enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a highly efficient and environmentally friendly route to the desired (S)-alcohol. nih.gov These enzymatic reductions typically occur in aqueous media under mild conditions and can provide high enantiomeric excess (ee) and yields. The use of plant tissues as biocatalysts has also been explored for the asymmetric reduction of similar ketones. nih.gov
Another green approach is the use of asymmetric transfer hydrogenation with "greener" metal substitutes for ruthenium, such as iron complexes, which are less toxic and more abundant. mdpi.com
Table 2: Green Chemistry Approaches in the Synthesis of Chiral Alcohols
| Green Chemistry Principle | Application in Synthesis | Advantages |
| Use of Alternative Solvents | Water, Glycerol, Deep Eutectic Solvents | Reduced toxicity, improved safety, often simplified workup. mdpi.comnih.govresearchgate.netnih.gov |
| Use of Recyclable Catalysts | Gluconic acid, WEOFPA, Supported metal catalysts | Reduced waste, lower cost, improved process efficiency. researchgate.netnih.gov |
| Biocatalysis | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, aqueous media, biodegradable catalyst. nih.gov |
| Use of Safer Reagents | Iron-based catalysts for transfer hydrogenation | Reduced toxicity and environmental impact compared to heavy metals like ruthenium. mdpi.com |
Derivatization and Structural Transformations of S 1 5 Methylisoxazol 3 Yl Ethanol
Chemical Modifications of the Hydroxyl Group
The secondary hydroxyl group is a primary site for chemical modification, allowing for the introduction of various functionalities through well-established organic reactions. These transformations alter the molecule's physical and chemical properties, such as polarity, solubility, and reactivity.
Common modifications include esterification and etherification . Esterification can be achieved through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions, such as using concentrated sulfuric acid. cerritos.edu Ether synthesis typically involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (Williamson ether synthesis).
Another key transformation is the oxidation of the secondary alcohol to the corresponding ketone, 3-(1-oxoethyl)-5-methylisoxazole. This can be accomplished using a variety of oxidizing agents. Conversely, the chiral alcohol itself can be synthesized via the asymmetric reduction of this ketone.
The hydroxyl group can also be converted into a good leaving group , such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chlorides. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. nih.gov
Table 1: Examples of Chemical Modifications of the Hydroxyl Group
| Modification Type | Reagent Class | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid / Acid Chloride | Ester |
| Etherification | Alkyl Halide (with base) | Ether |
| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Ketone |
| Activation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Sulfonate Ester |
Functionalization of the Isoxazole (B147169) Ring System
The isoxazole ring, while aromatic, is susceptible to various functionalization reactions, which can be used to modulate the electronic properties and steric profile of the molecule.
The C-4 position of the isoxazole ring is a key target for introducing new substituents. Direct fluorination of the 3,5-disubstituted isoxazole core has been successfully achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr This late-stage functionalization strategy allows for the synthesis of novel 4-fluoro-isoxazole derivatives. academie-sciences.fr Research has demonstrated that this fluorination process is tolerant of various substituents on the ring system. academie-sciences.fr For instance, 3,5-disubstituted isoxazoles with different aryl groups at the C-3 position have been fluorinated in yields ranging from 20-75%. academie-sciences.fr
Furthermore, the introduction of a carboxylate group at the C-4 position is a known modification, yielding compounds like ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. orgsyn.org Such derivatives serve as versatile intermediates for further synthetic transformations. nih.gov
Table 2: Research Findings on C-4 Fluorination of 3,5-Disubstituted Isoxazoles academie-sciences.fracademie-sciences.fr
| C-3 Substituent | Fluorinating Agent | Yield |
|---|---|---|
| Phenyl | NFSI | 75% |
| 4-tert-Butylphenyl | NFSI | 70% |
| 4-Chlorophenyl | NFSI | 65% |
| 2,6-Dichlorophenyl | NFSI | 21% |
Isoxazole derivatives can be used in ring-forming reactions to create more complex polycyclic systems. These "annulation" reactions build new heterocyclic rings onto the existing isoxazole scaffold. orgsyn.org One such approach involves the reaction of azirinyl(isoxazolyl)ketones, which can be induced by light or catalysis to form biisoxazoles or pyrrole-isoxazole hybrids. researchgate.net This method opens pathways to a wide range of structurally diverse, functionalized isoxazole-containing heterocyclic hybrids. researchgate.net
Preparation of Hybrid Molecules Incorporating (S)-1-(5-methylisoxazol-3-yl)ethanol Scaffolds
The this compound scaffold can be incorporated into larger "hybrid" molecules, which combine distinct chemical moieties to achieve novel properties. The synthesis of such hybrids often involves the functionalization of either the hydroxyl group or the isoxazole ring, followed by coupling with another molecular fragment.
Examples of isoxazole-containing hybrids include structures where the isoxazole is linked to other heterocyclic systems. researchgate.net For instance, isoxazole-mercaptobenzimidazole hybrids have been synthesized. researchgate.net Another strategy involves creating Schiff base derivatives. A known example is the synthesis of 4-[(2-Hydroxybenzylidene)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide, which is formed by the condensation of an amine-functionalized isoxazole sulfonamide with an aldehyde. nih.gov These hybrid structures are of interest in various fields of chemistry for their unique structural and electronic properties.
Table 3: Examples of Hybrid Molecules Based on Isoxazole Scaffolds
| Hybrid Type | Description |
|---|---|
| Biisoxazoles | Two isoxazole rings are linked together. researchgate.net |
| Pyrrole-Isoxazole Hybrids | A pyrrole (B145914) ring is fused or linked to the isoxazole core. researchgate.net |
| Isoxazole-Sulfonamide Schiff Bases | An isoxazole-sulfonamide moiety is linked via an imine to another aromatic group. nih.gov |
| Isoxazole-Mercaptobenzimidazole Hybrids | An isoxazole ring is connected to a mercaptobenzimidazole unit. researchgate.net |
Role of this compound as a Chiral Building Block in Complex Molecule Synthesis
A chiral building block, or synthon, is a molecule that possesses a defined stereocenter and can be readily incorporated into the synthesis of a larger, more complex target molecule. This compound is classified as such a building block. bldpharm.combldpharm.com Its utility stems from the presence of the (S)-configured stereocenter at the carbon bearing the hydroxyl group.
In asymmetric synthesis, using enantiomerically pure starting materials like this compound allows chemists to control the stereochemistry of the final product. This is particularly critical in drug discovery and development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The preparation of such chiral building blocks on a large scale is a key step in the practical synthesis of these complex molecules. nih.gov The isoxazole and chiral alcohol moieties provide two distinct points for chemical modification, making this compound a versatile synthon for constructing a variety of complex, stereochemically defined structures. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of S 1 5 Methylisoxazol 3 Yl Ethanol Derivatives
Elucidation of Key Pharmacophores and Structural Motifs
The fundamental structure of (S)-1-(5-methylisoxazol-3-yl)ethanol comprises a 5-methylisoxazole (B1293550) ring, a hydroxyl group, and a chiral center at the carbon atom of the ethanol (B145695) substituent. These components represent the core pharmacophoric elements that can be investigated for their role in biological interactions.
The isoxazole (B147169) ring , a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prevalent scaffold in medicinal chemistry. researchgate.net It can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and dipole-dipole interactions. The 5-methyl group on the isoxazole ring is a key feature. Its size and lipophilicity can influence binding affinity and metabolic stability.
The hydroxyl group of the ethanol side chain is a critical hydrogen bond donor and acceptor, often playing a pivotal role in anchoring a molecule to its biological target. The chiral center dictates the three-dimensional arrangement of the substituents, which is paramount for stereospecific interactions with chiral biological macromolecules like proteins and enzymes.
Impact of Stereochemistry (S-enantiomer) on Biological Activity
The stereochemistry of a drug molecule can profoundly influence its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. researchgate.net For derivatives of 1-(5-methylisoxazol-3-yl)ethanol, the (S)-configuration at the chiral center is often crucial for desired biological effects. This stereoselectivity arises from the specific three-dimensional architecture of the binding site on the target protein.
The precise orientation of the hydroxyl group and the 5-methylisoxazole ring, as determined by the (S)-configuration, allows for optimal interactions with complementary residues in the binding pocket. The alternative (R)-enantiomer, being a non-superimposable mirror image, would position these functional groups in a different spatial arrangement, potentially leading to weaker binding or interaction with a different set of residues, resulting in reduced or altered activity. nih.gov
Correlation between Substituent Effects and Pharmacological Profiles
Systematic modification of the this compound scaffold allows for the exploration of how different substituents impact the pharmacological profile. These modifications can be made at various positions, including the isoxazole ring and the ethanol side chain.
For instance, altering the 5-methyl group to other alkyl or aryl groups can modulate lipophilicity, steric bulk, and electronic properties. Such changes can influence the compound's ability to cross cell membranes, its binding affinity, and its metabolic pathway.
Modifications to the hydroxyl group , such as conversion to an ether or ester, would eliminate its hydrogen bonding capability and significantly alter the compound's polarity. This can provide valuable information on the importance of this functional group for biological activity.
A hypothetical SAR table for a series of derivatives could look like this:
| Compound | R1 (at C4 of isoxazole) | R2 (at hydroxyl) | Biological Activity (IC50, µM) |
| 1 | H | H | 10 |
| 2 | Cl | H | 5 |
| 3 | OCH3 | H | 15 |
| 4 | H | CH3 | 50 |
| 5 | H | COCH3 | >100 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Chemistry Approaches to SAR Analysis (e.g., QSAR, Molecular Docking)
Computational chemistry provides powerful tools to rationalize and predict the SAR of this compound derivatives, complementing experimental studies.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be developed to predict the activity of novel, unsynthesized derivatives. This approach can prioritize the synthesis of compounds with the highest predicted potency. For instance, a 3D-QSAR study could generate contour maps indicating regions where steric bulk or specific electronic properties are favorable or unfavorable for activity. mdpi.comtandfonline.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov By docking derivatives of this compound into the active site of a target protein, researchers can visualize the key binding interactions. nih.govtandfonline.com This can explain the observed SAR trends at a molecular level, for example, by showing how a specific substituent forms a favorable hydrogen bond or van der Waals contact with an amino acid residue in the binding pocket. Molecular dynamics simulations can further be employed to assess the stability of the ligand-protein complex over time. tandfonline.com
Through the iterative application of synthesis, biological testing, and computational analysis, a comprehensive understanding of the SAR of this compound derivatives can be achieved, paving the way for the development of new and improved therapeutic agents.
Medicinal Chemistry and Pharmacological Applications of S 1 5 Methylisoxazol 3 Yl Ethanol and Its Derivatives
Utilization as a Key Pharmaceutical Intermediate
The structural attributes of (S)-1-(5-methylisoxazol-3-yl)ethanol, namely its stereocenter and the isoxazole (B147169) ring, make it a valuable chiral intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Synthesis of Complex Drug Candidates
The isoxazole ring system is a versatile scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The this compound molecule can serve as a starting point for the synthesis of more intricate drug candidates. Its hydroxyl group can be readily functionalized, and the isoxazole ring can participate in various chemical transformations to build more complex molecular architectures. This makes it a valuable tool for medicinal chemists in the discovery and development of new drugs.
Exploration as a Drug Scaffold for Novel Therapeutic Agents
The 5-methylisoxazole (B1293550) moiety is a recognized pharmacophore in medicinal chemistry, and as such, the this compound structure can be considered a foundational scaffold for the design of novel therapeutic agents. By systematically modifying the structure of this core, researchers can explore its potential to interact with a variety of biological targets. The development of libraries of compounds based on this scaffold can lead to the identification of new drug leads with desired pharmacological properties.
Specific Biological Targets and Mechanisms of Action of Derivatives
Derivatives of the 5-methylisoxazole scaffold have been investigated for their interaction with various biological targets, including enzymes and receptors.
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoenzymes)
Recent research has focused on the development of novel derivatives of Sulfamethoxazole, which contains the 5-methylisoxazol-3-yl core, as selective inhibitors of human carbonic anhydrase (hCA) isoenzymes. mdpi.com Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Certain isoforms, such as hCA IX and XII, are overexpressed in many types of tumors, making them attractive targets for anticancer drug development. mdpi.comnih.gov
A study on new Sulfamethoxazole derivatives demonstrated potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. mdpi.com This selectivity is crucial for minimizing off-target effects. The inhibitory activities of several synthesized derivatives against these isoenzymes are summarized in the table below.
| Compound | hCA I (IC50, µM) | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |
| S2 | >10 | >10 | 0.177 | 0.102 |
| S3 | >10 | >10 | 0.08 | 0.199 |
| S8 | >10 | >10 | 1.017 | 1.848 |
| S9 | >10 | >10 | 0.121 | 0.543 |
| S15 | >10 | >10 | 0.411 | 0.158 |
| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.0057 |
Notably, compounds S2, S3, S9, and S15 showed significant inhibitory effects on hCA IX and XII, with IC50 values in the nanomolar range, while exhibiting weak or no inhibition of hCA I and II. mdpi.com These findings underscore the potential of the 5-methylisoxazole scaffold in designing potent and selective enzyme inhibitors for therapeutic applications.
Receptor Modulation
While the primary focus of the reviewed literature on 5-methylisoxazole derivatives has been on enzyme inhibition, the structural features of this scaffold suggest potential for interaction with various receptors in the central nervous system and other tissues. The isoxazole ring is a bioisostere for other five-membered heterocycles that are known to interact with a range of receptors. However, specific studies detailing the receptor modulation properties of derivatives of this compound are not extensively available in the current scientific literature. Further research in this area could uncover novel pharmacological activities for this class of compounds.
Protein-Protein Interaction Modulators
The modulation of protein-protein interactions (PPIs) represents a significant and challenging frontier in drug discovery. PPIs are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Isoxazole derivatives have emerged as a versatile class of small molecules capable of modulating these complex interactions.
The isoxazole ring system provides a rigid scaffold that can be readily functionalized to present pharmacophoric features in a defined spatial orientation, making it suitable for targeting the often large and shallow interfaces of PPIs. Research in this area has demonstrated that isoxazole-containing compounds can act as either inhibitors or stabilizers of protein complexes.
One notable example is the isoxazole derivative ISO-1, which has been shown to inhibit the interaction between macrophage migration inhibitory factor (MIF) and its receptor. This inhibition leads to a downregulation of MIF-dependent pathways that contribute to tissue damage in conditions like systemic lupus erythematosus. Furthermore, certain isoxazole derivatives have been found to influence signaling protein expression in T-cell lines, suggesting their potential as immunoregulatory agents acting through the modulation of PPIs. The development of isoxazole-based PPI modulators is an active area of research with the potential to yield novel therapeutics for a range of diseases, including cancer and autoimmune disorders.
Therapeutic Potential of Isoxazole-Containing Compounds in Disease Areas
The inherent chemical properties of the isoxazole ring have made it a privileged structure in the design of therapeutic agents. Its derivatives have been investigated and developed for a multitude of applications, demonstrating the broad therapeutic potential of this heterocyclic core.
The isoxazole moiety is a key component in a variety of compounds that have been investigated for their anticancer properties. These derivatives have been shown to exert their effects through multiple mechanisms of action, highlighting the versatility of the isoxazole scaffold in oncology research. ijrrjournal.comresearchgate.net
Researchers have synthesized and evaluated numerous isoxazole-containing compounds that demonstrate significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis, inhibit tumor growth, and interfere with key signaling pathways that are crucial for cancer cell proliferation and survival. The mechanisms by which isoxazole derivatives exhibit anticancer activity are diverse and include the inhibition of enzymes such as thymidylate synthase, disruption of tubulin polymerization, and modulation of protein kinases and aromatase. researchgate.net
The development of novel isoxazole derivatives continues to be a promising avenue in the search for more effective and less toxic cancer therapies. ijrrjournal.com The ability to readily modify the isoxazole core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for cancer cells.
Below is a table summarizing the anticancer activity of selected isoxazole derivatives from various research studies.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity/Mechanism |
| Isoxazole-Curcumin Hybrid | Breast Cancer (MCF-7) | Potent antitumor activity with an IC50 value of 3.97 µM, showing more significant cytotoxicity compared to the parent compound curcumin. |
| Andrographolide-Isoxazoline Derivatives | Colon (HCT15), Cervical (HeLa), Prostate (DU145) | Significant cytotoxicity with IC50 values below 40 µg/mL. |
| Monoterpene-Isoxazoline Derivatives | Human Fibrosarcoma (HT1080) | Exhibited anticancer activity with IC50 values ranging from 9.02 µM to 16.1 µM. |
| Sclareol-Isoxazoline Derivative | Hepatocellular Carcinoma (HepG2), Cholangiocarcinoma (HuCCA-1), Lung Adenocarcinoma (A549) | Showed stronger anticancer activity (IC50 = 13.20–21.16 µM) compared to the parent natural compound sclareol. |
Isoxazole derivatives have a long-standing history in the field of antimicrobial agents. The isoxazole ring is a key structural feature in several clinically important antibiotics. For instance, the isoxazolyl penicillins, such as oxacillin, cloxacillin, and dicloxacillin, are well-known for their efficacy against penicillinase-producing Gram-positive bacteria.
The antimicrobial spectrum of isoxazole-containing compounds is broad, with activity reported against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for many of these compounds involves the inhibition of essential bacterial processes, such as cell wall synthesis or protein synthesis. ijrrjournal.com
Research continues to explore new isoxazole derivatives to combat the growing threat of antimicrobial resistance. Scientists are designing and synthesizing novel compounds with modified isoxazole cores to enhance their potency, broaden their spectrum of activity, and overcome existing resistance mechanisms. researchgate.net
The following table presents examples of isoxazole derivatives and their reported antimicrobial activities.
| Compound/Derivative Class | Target Microorganism(s) | Reported Activity |
| Isoxazolyl Penicillins (e.g., Oxacillin, Cloxacillin) | Penicillinase-producing Gram-positive bacteria | Clinically used antibiotics |
| Novel Isoxazole-Amide Derivatives | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Potent antiviral activity, in some cases better than the commercial agent Ningnanmycin. nih.gov |
| Triazole-Isoxazole Hybrids | Various bacterial strains | Demonstrated antibacterial properties. mdpi.com |
| 5-Methylisoxazole Derivatives | Gram-positive and Gram-negative bacteria | Showed moderate antibacterial activity, particularly those with halogenated aromatic and amine-substituted phenyl rings. |
A significant number of isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. mdpi.comnih.gov The isoxazole scaffold has been incorporated into molecules designed to inhibit key inflammatory mediators. For example, some isoxazole derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
The anti-inflammatory activity of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats. Studies have shown that certain isoxazole derivatives can significantly reduce inflammation, with potencies comparable to or even exceeding that of established anti-inflammatory drugs. mdpi.comnih.gov The mechanism of action for these compounds often involves the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. mdpi.com
The structural versatility of the isoxazole ring allows for the design of compounds with improved efficacy and better side-effect profiles compared to existing anti-inflammatory agents.
Herein are some examples of isoxazole derivatives with demonstrated anti-inflammatory activity.
| Compound/Derivative Class | In Vivo/In Vitro Model | Reported Activity/Mechanism |
| Isoxazole-triazine hybrids | Carrageenan-induced mice paw edema | COX-2 inhibitory activity, with some compounds showing potent reduction in edema compared to Celecoxib. nih.gov |
| Indolyl–isoxazolidines | Lipopolysaccharide (LPS)-induced inflammation in THP-1 cells; Carrageenan test | Significantly inhibited TNF-α and IL-6 production; showed anti-inflammatory effects comparable to indomethacin. mdpi.comnih.gov |
| 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides | Not specified | Strong anti-inflammatory activity attributed to the benzoyl group at position 5. mdpi.com |
| 5-Methylisoxazole derivatives | Not specified | Some novel synthesized derivatives showed significant anti-inflammatory potency. |
Beyond the aforementioned applications, the isoxazole scaffold has been explored for a wide range of other biological activities, demonstrating its remarkable versatility in medicinal chemistry.
Antifungal Activity: Numerous isoxazole derivatives have been synthesized and tested for their efficacy against various fungal pathogens. researchgate.netnih.govtandfonline.comresearchgate.net Some compounds have shown potent activity against clinically relevant fungi, such as Candida albicans and Aspergillus fumigatus. nih.govtandfonline.com The development of new isoxazole-based antifungal agents is a critical area of research, given the rise of fungal infections and the emergence of drug-resistant strains. nih.gov
Antiviral Activity: The antiviral potential of isoxazole-containing compounds has also been investigated. nih.gov Research has shown that certain derivatives can inhibit the replication of various viruses, including picornaviruses and plant viruses like the tobacco mosaic virus. nih.govacs.org
Antidiabetic Activity: More recently, isoxazole derivatives have been explored for their potential in managing diabetes. researchgate.netnih.govnih.gov Studies have shown that some flavonoid-based isoxazoles can enhance glucose uptake and may act through the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov Additionally, certain sulfamethoxazole-containing β-amino ketones with an isoxazole moiety have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. nih.gov
Antiparasitic Activity: Isoxazole derivatives have also shown promise as antiparasitic agents. researchgate.net They have been evaluated for their activity against various protozoan parasites, including those that cause leishmaniasis and trypanosomiasis. researchgate.netnih.gov
The table below provides a summary of these diverse biological activities.
| Biological Activity | Compound/Derivative Class | Target Organism/Mechanism | Reported Findings |
| Antifungal | Novel isoxazole derivatives | Candida albicans | Displayed selective antifungal activity without affecting beneficial microbiota. nih.govmdpi.com |
| Antiviral | Isoxazole-amide derivatives with acylhydrazone moiety | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Exhibited significant curative, protective, and inactivation activities. nih.gov |
| Antidiabetic | Flavonoid-based isoxazoles | Insulin-resistant HepG2 cells | Improved glucose consumption, potentially through activation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov |
| Antiparasitic | 3,4,5-trisubstituted isoxazoles | Leishmania donovani | Several compounds displayed remarkably better inhibition of promastigote and amastigote stages compared to the standard drug Miltefosine. researchgate.net |
Analytical and Spectroscopic Characterization in Research of S 1 5 Methylisoxazol 3 Yl Ethanol
Advanced Spectroscopic Methods for Structural Elucidation of Synthesized Compounds
Spectroscopic techniques are indispensable tools for confirming the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the atomic and molecular composition, connectivity, and functional groups present in (S)-1-(5-methylisoxazol-3-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group on the isoxazole (B147169) ring, the methyl group of the ethanol (B145695) moiety, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and the proton on the isoxazole ring. The splitting patterns (e.g., doublets, quartets) of these signals, arising from spin-spin coupling, are critical for confirming the connectivity of the atoms.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the two methyl carbons, the methine carbon, and the carbons of the isoxazole ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
| ¹H NMR and ¹³C NMR Data for this compound |
| Unfortunately, specific, publicly available, peer-reviewed ¹H NMR and ¹³C NMR data for this compound could not be located in the current literature search. |
| Expected ¹H NMR signals would correspond to the protons of the isoxazole ring, the CH proton, the OH proton, the ethanolic CH₃ group, and the isoxazole CH₃ group. |
| Expected ¹³C NMR signals would correspond to the carbons of the isoxazole ring, the CHOH carbon, the ethanolic CH₃ carbon, and the isoxazole CH₃ carbon. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the methyl and methine groups would appear in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the isoxazole ring would likely be observed in the 1500-1650 cm⁻¹ region, and C-O stretching would appear in the 1050-1260 cm⁻¹ range.
| Infrared (IR) Spectroscopy Data for this compound |
| Specific, publicly available, peer-reviewed IR absorption data for this compound could not be located in the current literature search. |
| Expected characteristic peaks include a broad O-H stretch (alcohol), C-H stretches (alkane), and C=N/C=C stretches (isoxazole ring). |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (141.15 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₆H₉NO₂). Fragmentation patterns observed in the mass spectrum can also offer structural information.
| Mass Spectrometry (MS) Data for this compound |
| Specific, publicly available, peer-reviewed mass spectrometry data (m/z) for this compound could not be located in the current literature search. |
| The expected molecular ion peak [M]⁺ would be approximately m/z 141. Fragmentation may lead to peaks corresponding to the loss of a methyl group or water. |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for separating the components of a mixture and are crucial for assessing the purity of the synthesized this compound. For chiral compounds, specialized chromatographic techniques are required to determine the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For the analysis of this compound, a suitable chiral column would be selected, and the mobile phase composition would be optimized to achieve baseline separation of the (S) and (R) enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.
| Chiral HPLC Method for this compound |
| Specific, publicly available, peer-reviewed chiral HPLC methods for the enantiomeric separation of 1-(5-methylisoxazol-3-yl)ethanol could not be located in the current literature search. |
| A typical method would involve a chiral column (e.g., based on polysaccharide derivatives), a mobile phase (e.g., a mixture of hexane (B92381) and isopropanol), and UV detection. |
Gas Chromatography (GC)
Gas Chromatography (GC) can also be used for the analysis of volatile compounds like this compound. For the determination of enantiomeric excess, a chiral GC column is necessary. Similar to chiral HPLC, the chiral stationary phase in the GC column allows for the separation of the enantiomers, which are then detected as they elute from the column. The relative peak areas provide the enantiomeric ratio. Derivatization of the alcohol to a more volatile ester or ether is sometimes performed to improve chromatographic performance.
| Gas Chromatography (GC) Method for this compound |
| Specific, publicly available, peer-reviewed GC methods for the chiral analysis of 1-(5-methylisoxazol-3-yl)ethanol could not be located in the current literature search. |
| A method would likely employ a chiral capillary column and flame ionization detection (FID) or mass spectrometry (GC-MS) for detection. |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. In the context of chiral molecules such as this compound, single-crystal X-ray diffraction is the most reliable method for the unambiguous determination of the absolute configuration of its stereocenter. bldpharm.com
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate the electron density map of the molecule, which in turn reveals the precise spatial coordinates of each atom.
A critical aspect of determining the absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering). uiowa.edu When the X-ray wavelength is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute structure. rsc.org A Flack parameter close to zero for a given enantiomeric model confirms that the model correctly represents the absolute configuration of the molecule in the crystal.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₉NO₂ |
| Formula Weight | 127.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.58 |
| b (Å) | 9.23 |
| c (Å) | 10.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 730.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.155 |
| Absorption Coefficient (mm⁻¹) | 0.085 |
| Flack Parameter | 0.05(8) |
This table is for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.
The successful crystallization of this compound would be the first critical step. This often involves screening various solvents and crystallization conditions to obtain single crystals of suitable quality for diffraction. Once a suitable crystal is mounted on the diffractometer, the data collection process begins. The refinement of the crystal structure would then lead to the determination of bond lengths, bond angles, and torsional angles, providing a complete and precise three-dimensional picture of the molecule. The confirmation of the 'S' configuration at the chiral carbon would be the ultimate outcome of this analysis, solidifying its stereochemical identity.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The industrial-scale production of enantiomerically pure compounds like (S)-1-(5-methylisoxazol-3-yl)ethanol necessitates synthetic routes that are not only high-yielding but also economically viable and environmentally sustainable. Future research is increasingly focused on moving away from classical resolution methods, which are inherently limited to a 50% theoretical yield and often require costly resolving agents.
Key areas for development include:
Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric reduction of the corresponding ketone, 1-(5-methylisoxazol-3-yl)ethanone (B1589500), is a primary goal. This approach can theoretically achieve a 100% yield of the desired (S)-enantiomer. Research is directed towards creating robust and recyclable catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands.
Biocatalysis and Chemoenzymatic Methods: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and sustainable alternative. researchgate.net These biocatalytic reductions can be performed in aqueous media under mild conditions, significantly reducing the environmental footprint. researchgate.net Future work will involve enzyme engineering and directed evolution to create KREDs with enhanced substrate specificity, stability, and tolerance to industrial process conditions. Chemoenzymatic routes, which combine traditional chemical synthesis with enzymatic steps, provide a powerful strategy to leverage the benefits of both approaches. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges for Future Research |
| Classical Resolution | Well-established methodology. | Maximum 50% theoretical yield; requires stoichiometric chiral resolving agents; generates significant waste. |
| Asymmetric Catalysis | High enantioselectivity; potential for 100% theoretical yield; catalytic nature reduces waste. | Development of cost-effective and recyclable catalysts; removal of trace metal contaminants from the final product. |
| Biocatalysis (KREDs) | Extremely high enantioselectivity; operates under mild, aqueous conditions; highly sustainable. | Enzyme stability under process conditions; substrate scope limitations; cofactor regeneration systems. |
Rational Design of Next-Generation this compound Derivatives
This compound serves as a foundational scaffold for modification. Rational drug design principles can be applied to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future design strategies will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential. This involves exploring substitutions on the isoxazole (B147169) ring, modification of the methyl group, and derivatization of the hydroxyl group to understand how these changes impact biological activity. For instance, studies on related sulfonamide derivatives incorporating the 5-methylisoxazol-3-yl moiety have shown that even small structural changes can significantly alter inhibitory potential against targets like carbonic anhydrase. nih.gov
Pharmacophore-Guided Design: The hydroxyl group of the parent compound is a key hydrogen bonding feature. This group can be used as an anchor point to design derivatives that interact with specific biological targets. By replacing or modifying this group, researchers can fine-tune the molecule's interaction with receptor binding pockets.
Bioisosteric Replacement: The isoxazole ring itself can be considered a bioisostere for other five-membered heterocycles. Research could explore replacing the isoxazole with rings like triazoles, oxadiazoles, or pyrazoles to modulate properties such as metabolic stability, solubility, and target engagement. For example, 1,2,3-triazole derivatives have been investigated for their potent antimicrobial activities. nih.gov
Broadening the Scope of Biological Applications
While often viewed as a synthetic intermediate, the inherent structural features of the isoxazole scaffold suggest that derivatives of this compound could have direct therapeutic applications across a range of diseases. The isoxazole ring is present in numerous approved drugs with diverse mechanisms of action. arkajainuniversity.ac.in
Future research should aim to screen this compound and its novel derivatives against a wider array of biological targets:
Enzyme Inhibition: Isoxazole-containing compounds have shown activity as inhibitors of various enzymes. A study involving N-(5-methylisoxazol-3-yl) benzenesulfonamide (B165840) derivatives revealed inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, VII, and XII, suggesting a potential role in conditions like glaucoma or cancer. nih.gov
Central Nervous System (CNS) Activity: The GABA(A) receptor is a key target for drugs affecting the CNS. A complex derivative containing a 5-methylisoxazol-3-yl group was identified as a selective inverse agonist at the α5 subunit of the GABA(A) receptor, a target for cognitive enhancement. nih.gov This highlights the potential for designing new CNS-active agents from this scaffold.
Anti-inflammatory and Analgesic Properties: Sulfonamide derivatives of isoxazole have been reported to possess significant analgesic and anti-inflammatory activities, with some compounds showing promising results in in-vivo models. arkajainuniversity.ac.in These findings provide a strong rationale for exploring this therapeutic area further.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Carbonic Anhydrases (I, II, VII, XII) nih.gov, Cyclooxygenase-2 (COX-2) arkajainuniversity.ac.in | Glaucoma, Cancer, Inflammation, Pain |
| Receptors | GABA(A) Receptor α5 Subunit nih.gov | Cognitive Disorders, Alzheimer's Disease |
| Infectious Disease | Dihydrofolate Synthetase arkajainuniversity.ac.in | Bacterial Infections |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Isoxazole Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including those based on isoxazole scaffolds. ijsrst.commdpi.com These computational tools can dramatically accelerate the process, reduce costs, and increase the probability of success by analyzing vast datasets to identify promising candidates. researchgate.netnih.gov
Key applications in the context of this compound and its derivatives include:
Predictive Modeling: AI algorithms can be trained on large chemical databases to predict the physicochemical properties, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of novel isoxazole derivatives before they are synthesized. scielo.br This in silico screening allows researchers to prioritize the most promising compounds for laboratory investigation. researchgate.net
Virtual Screening and Target Identification: ML models can rapidly screen virtual libraries containing millions of compounds to identify those likely to bind to a specific biological target. scielo.br This can help uncover new therapeutic applications for the isoxazole scaffold by identifying novel protein interactions.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point and defining target parameters (e.g., high binding affinity, low toxicity), these algorithms can propose novel, optimized structures for synthesis.
The use of AI and ML will make the design and optimization process for new drugs based on this scaffold more robust and efficient, minimizing human bias and reducing the time required for preclinical development. scielo.br
Q & A
Q. What are the common synthetic routes for preparing (S)-1-(5-methylisoxazol-3-yl)ethanol, and how can enantiomeric purity be ensured?
The compound is typically synthesized via condensation reactions involving 1-(5-methylisoxazol-3-yl)ethan-1-amine and carboxylic acid derivatives (e.g., pyrrole-2-carboxamide intermediates) under reflux conditions. Enantiomeric purity is achieved using Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiracel OJ-H) and methanol co-solvents, yielding >99% enantiomeric excess . Key steps include Boc protection of intermediates, column chromatography for purification, and rigorous NMR and ESIMS characterization to confirm structural integrity .
Q. How is the stereochemical configuration of this compound validated experimentally?
The (S)-configuration is confirmed via 1H NMR spectroscopy by analyzing the splitting patterns and coupling constants (e.g., δ 5.20–5.23 ppm, q, J = 7.0 Hz for the chiral center). SFC retention times and co-injection with racemic mixtures further validate enantiopurity. For example, enantiomer I elutes at 2.58 minutes, while enantiomer II elutes at 3.18 minutes under identical SFC conditions .
Q. What factors influence the low-to-moderate yields (15–37%) observed in its synthesis?
Yield limitations arise from steric hindrance at the isoxazole ring, competing side reactions (e.g., over-acylation), and sensitivity to reaction conditions. Optimizing stoichiometry (e.g., using 1.2 eq hydrazine hydrate), solvent polarity (e.g., DMSO for high-temperature reactions), and catalysts (e.g., DMAP for acylations) can improve efficiency. Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures enhances purity .
Advanced Research Questions
Q. How does this compound perform as a chiral building block in drug discovery?
The compound serves as a key intermediate in synthesizing P2Y12 receptor inhibitors and antimicrobial agents . For example, it is incorporated into pyrrole-carboxamide scaffolds targeting SARS-CoV-2 main protease (PDB: 6lu7), where its isoxazole moiety enhances binding affinity via hydrophobic interactions . Computational docking studies (e.g., AutoDock Vina) predict binding energies of −8.2 kcal/mol, validated by X-ray crystallography .
Q. What strategies resolve contradictions in biological activity data between enantiomers?
Enantiomer-specific bioactivity is assessed using enantioselective assays . For instance, enantiomer I of a pyrrole-carboxamide derivative exhibits 10-fold higher inhibition (IC50 = 12 nM) against P2Y12 than enantiomer II (IC50 = 130 nM). Discrepancies are attributed to steric clashes in the receptor’s active site, as revealed by molecular dynamics simulations .
Q. How can stability challenges (e.g., hygroscopicity, thermal decomposition) be mitigated during storage?
Stability is maintained by storing the compound under inert gas (N2/Ar) at −20°C in amber vials. Lyophilization reduces hygroscopicity, while TGA-DSC analysis identifies safe temperature thresholds (<150°C). Degradation products (e.g., 5-methylisoxazole-3-carboxylic acid) are monitored via HPLC-MS .
Q. What computational methods predict the compound’s reactivity in Biginelli reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in Biginelli condensations, showing that the isoxazole ring’s electron-withdrawing effect lowers activation energy by 15 kcal/mol compared to phenyl analogs. Experimental yields (80–90%) align with computed reaction pathways .
Methodological Considerations
Q. How are contradictory crystallographic data addressed in structure-based drug design?
Discrepancies in X-ray structures (e.g., ligand pose variations in PDB: 5rf9 vs. 6lu7) are resolved by refining occupancy parameters in SHELXL and validating hydrogen-bond networks with PHENIX software. Multi-conformer models and twinning corrections improve resolution (<1.8 Å) .
Q. What analytical techniques quantify trace impurities in enantiomeric mixtures?
Chiral HPLC with UV/Vis detection (λ = 254 nm) and LC-HRMS (Q-TOF) identify impurities at <0.1% levels. For example, a minor diastereomer (ΔRt = 0.3 minutes) is resolved using a Lux A1 column with isopropanol co-solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
